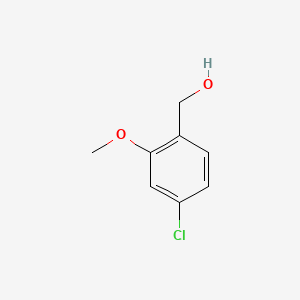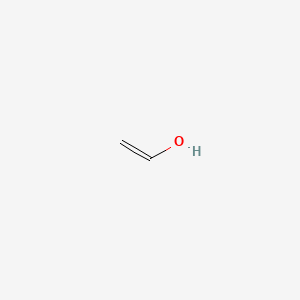
2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester
Übersicht
Beschreibung
2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester is an organic compound with the molecular formula C(_7)H(_12)O(_3). It is also known by its systematic name, methyl 2-methoxy-3-methyl-2-butenoate. This compound is a derivative of butenoic acid and is characterized by the presence of a methoxy group and a methyl group on the butenoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : One common method to synthesize 2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester is through the esterification of 2-methoxy-3-methyl-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to drive the reaction to completion.
-
Transesterification: : Another method involves the transesterification of a suitable ester precursor with methanol. This reaction can be catalyzed by either acidic or basic catalysts, depending on the desired reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the esterification process, allowing for easier separation and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
-
Reduction: : Reduction of this compound can lead to the formation of alcohols. Common reducing agents include lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
-
Substitution: : The methoxy group in the compound can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong nucleophiles like Grignard reagents can lead to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Nucleophiles: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in synthetic chemistry.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases. It serves as a substrate to investigate enzyme specificity and kinetics.
-
Medicine: : Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of bioactive compounds. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
-
Industry: : In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other fine chemicals. Its ester functionality is particularly valuable in the formulation of various consumer products.
Wirkmechanismus
The mechanism by which 2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester bond is typically hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The methoxy and methyl groups can influence the compound’s reactivity and interaction with molecular targets, affecting the overall reaction pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-methylcrotonate: Similar in structure but lacks the methoxy group.
Methyl 2-butenoate: Lacks both the methoxy and methyl groups.
Methyl 3,3-dimethylacrylate: Contains additional methyl groups on the butenoic acid backbone.
Uniqueness
2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester is unique due to the presence of both a methoxy and a methyl group, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s behavior in chemical reactions, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
methyl 2-methoxy-3-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)6(9-3)7(8)10-4/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKHICOQQQVAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56009-32-6 | |
| Record name | methyl 2-methoxy-3-methylbut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















